molecular formula C15H17N3OS2 B2407113 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone CAS No. 1286702-31-5

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone

Cat. No.: B2407113
CAS No.: 1286702-31-5
M. Wt: 319.44
InChI Key: OUOQCONZQZAFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of novel compounds with potential applications in drug discovery and material science. For instance, the synthesis and structural characterization of novel thiazolyl and isothiazolyl compounds have been extensively studied. These compounds are characterized using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate their structure and optimize their synthesis using density functional theory (DFT) calculations. Molecular docking studies have been conducted to assess their antiviral and antibacterial activities, providing a foundation for their potential therapeutic applications (Shahana & Yardily, 2020).

Antitumor and Antimicrobial Activities

Several studies have focused on the antitumor and antimicrobial properties of related compounds. The antitumor activity of certain derivatives has been evaluated through molecular structure analysis and preliminary biological tests, showing distinct inhibition on the proliferation of cancer cell lines (Tang & Fu, 2018). Additionally, novel compounds synthesized from related chemical structures have been screened for their antibacterial activities, aiding in the understanding of their potential as antibacterial agents (Landage, Thube, & Karale, 2019).

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-10-2-4-11(5-3-10)13-12(16)14(21-17-13)15(19)18-6-8-20-9-7-18/h2-5H,6-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOQCONZQZAFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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